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## DQP-1105 storage and handling best practices

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Compound of Interest		
Compound Name:	DQP-1105	
Cat. No.:	B11929067	Get Quote

### **DQP-1105 Technical Support Center**

This technical support center provides best practices for the storage and handling of **DQP-1105**, alongside troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments.

#### Frequently Asked Questions (FAQs)

Q1: What is **DQP-1105** and what is its mechanism of action?

A1: **DQP-1105** is a potent and selective noncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, with a preference for receptors containing the GluN2C and GluN2D subunits. [1][2][3] Its mechanism involves voltage-independent inhibition, acting as a negative allosteric modulator.[1][4] This means it binds to a site on the receptor different from the agonist binding site and reduces the channel opening frequency without being dependent on the membrane potential.[2][5] The inhibitory action of **DQP-1105** is dependent on the binding of glutamate to the receptor.[1][4]

Q2: What are the recommended storage conditions for **DQP-1105**?

A2: Proper storage of **DQP-1105** is crucial for maintaining its stability and efficacy. For long-term storage, it is recommended to store the solid compound at -20°C, where it can be stable for at least four years.[1] For stock solutions, storage at -80°C is recommended for up to 6 months, while at -20°C, it is stable for up to 1 month.[3] To prevent degradation from freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.[3]



Q3: How should I prepare a stock solution of DQP-1105?

A3: **DQP-1105** is soluble in dimethyl sulfoxide (DMSO).[1] To prepare a stock solution, dissolve the solid compound in fresh, anhydrous DMSO. For in vivo applications, a common stock solution concentration is 100 mM in DMSO.[6] It may be necessary to use sonication and warming to 60°C to fully dissolve the compound.[3] Always use newly opened DMSO, as it is hygroscopic and absorbed water can affect solubility.[3]

Storage and Handling Data

Parameter	Recommendation	Source(s)
Formulation	Solid	[1]
Purity	≥97% (HPLC)	[2]
Long-term Storage (Solid)	-20°C	[1]
Stability (Solid)	≥ 4 years at -20°C	[1]
Stock Solution Storage	-80°C for up to 6 months; -20°C for up to 1 month	[3]
Recommended Solvent	DMSO	[1]

# **Experimental Protocols**In Vivo Preparation and Administration in Mice

This protocol is adapted from studies investigating the effects of **DQP-1105** on cortical interneuron maturation.[6]

- Stock Solution Preparation: Dissolve DQP-1105 in DMSO to create a 100 mM stock solution.
- Vehicle Formulation: Prepare a vehicle solution consisting of 4% ethanol, 5% Tween 80, and 5% PEG 400 in sterile 0.9% saline.
- Final Drug Preparation: Dilute the 100 mM **DQP-1105** stock solution in the vehicle to a final concentration of 5 mM. The final DMSO concentration should be less than 5%.[6]



Administration: Before injection, warm and sonicate the DQP-1105 solution. Administer intraperitoneally (IP) at a dosage of 10 μl/g of body weight, resulting in a final dose of 28 mg/kg.[6]

#### Whole-Cell Electrophysiology in HEK Cells

This protocol is based on studies characterizing the inhibitory effects of **DQP-1105** on recombinant NMDA receptors.[2]

- Cell Culture: Use Human Embryonic Kidney (HEK) cells transiently transfected with the desired NMDA receptor subunits (e.g., GluN1/GluN2D).
- External Solution (in mM): 150 NaCl, 10 HEPES, 3 KCl, 1 CaCl<sub>2</sub>, 0.5 MgCl<sub>2</sub>, pH adjusted to 7.4 with NaOH.
- Internal Solution (in mM): 110 CsF, 30 CsCl, 10 HEPES, 4 NaCl, 5 EGTA, 2 MgATP, 0.3 NaGTP, pH adjusted to 7.35 with CsOH.
- Recording: Perform whole-cell voltage-clamp recordings at a holding potential of -60 mV.[7]
- Drug Application: Apply agonists (e.g., 100 μM glutamate and 30 μM glycine) to evoke currents. Co-apply **DQP-1105** with the agonists to measure its inhibitory effect.[2]

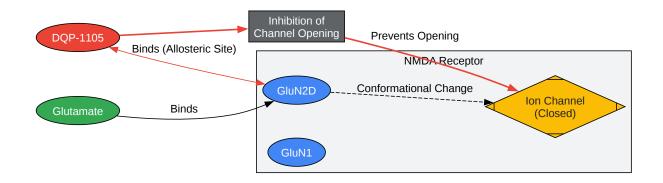
#### **Troubleshooting Guide**



Issue	Possible Cause(s)	Recommended Solution(s)
Compound Precipitation in Aqueous Solution	- Low aqueous solubility of DQP-1105 High final concentration of the compound.	- Ensure the final DMSO concentration in your working solution is sufficient to maintain solubility (typically <1%, but may need optimization) Try using a vehicle containing solubilizing agents like Tween 80 and PEG 400 for in vivo studies.[6]- Sonicate and gently warm the solution before use.[6]
Inconsistent or No Inhibitory Effect	- Degradation of DQP-1105 due to improper storage or multiple freeze-thaw cycles Incorrect concentration of the compound Low expression of GluN2C/D subunits in the experimental system.	- Prepare fresh stock solutions from solid compound stored at -20°C Aliquot stock solutions to avoid repeated freeze-thaw cycles.[3]- Verify the concentration of your stock solution and perform a dose-response curve Confirm the expression of GluN2C and/or GluN2D subunits in your cells or tissue preparation.
Variability in Electrophysiology Recordings	- "Washout" of intracellular components affecting receptor function in whole-cell configuration.	- Use the perforated patch- clamp technique to preserve the intracellular environment and obtain more stable recordings.[8] This method has been shown to yield more consistent results for DQP- 1105's selective inhibition.[8]

### **Visualizations**

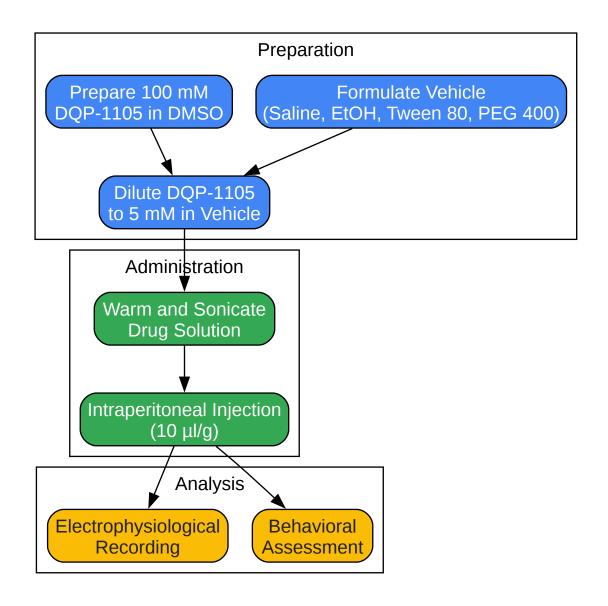




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Caption: Mechanism of **DQP-1105** action on the NMDA receptor.





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Caption: In vivo experimental workflow for **DQP-1105** studies.

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